

Diethyl Iodomethylphosphonate: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *DIETHYL IODOMETHYLPHOSPHONATE*

Cat. No.: *B080390*

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Introduction: The Strategic Importance of Diethyl Iodomethylphosphonate

In the landscape of modern organic synthesis and drug discovery, the phosphonate moiety (R-PO(OR')_2) has emerged as a critical functional group. Its unique stereoelectronic properties allow it to serve as a non-hydrolyzable phosphate mimic, a crucial feature in the design of enzyme inhibitors and nucleotide analogues. Furthermore, phosphonate-containing reagents are cornerstones of carbon-carbon bond formation. Within this valuable class of compounds, **Diethyl Iodomethylphosphonate** (CAS No. 10419-77-9) stands out as a particularly potent and versatile building block.

This technical guide provides an in-depth exploration of **Diethyl Iodomethylphosphonate**, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. The content is structured to provide researchers, medicinal chemists, and process development scientists with the expert-level insights required to effectively harness this reagent in their work. We will delve into its fundamental properties, validated synthetic protocols, key reaction pathways, and the analytical methods that ensure its quality and successful deployment in complex synthetic routes.

Part 1: Core Molecular and Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. **Diethyl Iodomethylphosphonate** is a dense, high-boiling liquid whose characteristics are dominated by the presence of the electrophilic iodomethyl group and the polar phosphonate ester.

The structure of **Diethyl Iodomethylphosphonate** features a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an iodomethyl (-CH₂I) group.

```
// Nodes for atoms P [label="P", pos="0,0!"]; O_double [label="O", pos="0,1!"]; O_et1
[label="O", pos="-1.2,-0.5!"]; O_et2 [label="O", pos="1.2,-0.5!"]; C_iodo [label="CH2",
pos="0,-1.5!"]; I [label="I", pos="0,-2.5!"]; C_et1_1 [label="CH2", pos="-2.2,-0.2!"]; C_et1_2
[label="CH3", pos="-3.2,-0.5!"]; C_et2_1 [label="CH2", pos="2.2,-0.2!"]; C_et2_2 [label="CH3",
pos="3.2,-0.5!"];

// Bonds P -- O_double [style=double, len=0.8]; P -- O_et1; P -- O_et2; P -- C_iodo; C_iodo -- I;
O_et1 -- C_et1_1; C_et1_1 -- C_et1_2; O_et2 -- C_et2_1; C_et2_1 -- C_et2_2; } कैद Caption:
Chemical structure of Diethyl Iodomethylphosphonate.
```

Table 1: Physicochemical and Safety Data for **Diethyl Iodomethylphosphonate**

Property	Value	Source(s)
Molecular Weight	278.03 g/mol	[1][2][3][4]
Molecular Formula	C ₅ H ₁₂ IO ₃ P	[1][2][3][5][6]
CAS Number	10419-77-9	[1][2][5]
Appearance	Clear, colorless to pale yellow liquid	[7][8]
Boiling Point	112-114 °C @ 1 mmHg	[1][7]
Density	1.6606 g/cm ³ @ 19 °C	[7]
Refractive Index	1.497 - 1.499	[7]
Solubility	Immiscible with water	[1][7]
Storage Conditions	2-8°C, under inert atmosphere, protect from light	[4]
Key GHS Hazards	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[3][4][9]

Part 2: Synthesis Pathway and Mechanistic Rationale

The most reliable and industrially scalable method for preparing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.^[10] This reaction provides a direct and high-yielding pathway to form the crucial P-C bond.

The core of the reaction is the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite, on an alkyl halide. The choice of diiodomethane as the alkyl halide is strategic; while highly reactive, its use allows for the direct installation of the iodomethyl group. The reaction proceeds via a two-step S_N2 mechanism.

Mechanism:

- **Nucleophilic Attack:** The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks one of the methylene carbons of diiodomethane, displacing an iodide ion to form a phosphonium salt intermediate.
- **Dealkylation:** The displaced iodide ion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the phosphonium intermediate. This second S_N2 displacement cleaves a C-O bond, yielding the final pentavalent **Diethyl Iodomethylphosphonate** and a molecule of ethyl iodide as a byproduct.

```
// Reactants TriethylPhosphite [label="Triethyl Phosphite\nP(OEt)3"]; Diiodomethane [label="Diiodomethane\nCH2I2"];
```

```
// Intermediate Intermediate [label="Phosphonium Salt Intermediate\n[CH2I-P+(OEt)3] I-"];
```

```
// Products Product [label="Diethyl Iodomethylphosphonate\n(EtO)2P(=O)CH2I", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Ethyl Iodide\nEtI", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
```

```
// Edges {rank=same; TriethylPhosphite; Diiodomethane;} TriethylPhosphite -> Intermediate [label="Step 1: SN2 Attack"]; Diiodomethane -> Intermediate [style=dotted]; Intermediate -> Product [label="Step 2: Dealkylation (SN2)"]; Intermediate -> Byproduct [style=dotted]; }  
Caption: Michaelis-Arbuzov reaction workflow for synthesis.
```

Field-Proven Synthetic Protocol

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction, optimized for safety and yield.

Objective: To synthesize **Diethyl Iodomethylphosphonate** from triethyl phosphite and diiodomethane.

Materials:

- Triethyl phosphite (reagent grade, distilled)
- Diiodomethane (stabilized, >98%)
- Round-bottom flask with reflux condenser and nitrogen inlet

- Heating mantle with stirrer
- Distillation apparatus for purification

Procedure:

- Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction. This is crucial as phosphites can be sensitive to oxidation and moisture.
- Charging the Flask: Charge the round-bottom flask with triethyl phosphite (1.0 equivalent).
- Reactant Addition: Add diiodomethane (1.1 equivalents) to the flask. A slight excess of the halide ensures complete conversion of the phosphite. The reaction is often exothermic.
- Reaction Conditions: Gently heat the reaction mixture to reflux (typically 120-150 °C). The formation of the volatile byproduct, ethyl iodide (b.p. 72 °C), will be observed. The reaction progress can be monitored by ^{31}P NMR, observing the shift from the phosphite peak (+139 ppm) to the phosphonate peak (+15-20 ppm).
- Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The crude product is purified by vacuum distillation to remove any unreacted starting material and high-boiling impurities. The product is a high-boiling liquid, and distillation must be performed under reduced pressure to prevent decomposition.

Self-Validation: The integrity of this protocol is confirmed by the predictable analytical results. A successful reaction will show a near-complete consumption of the triethyl phosphite starting material in the ^{31}P NMR spectrum and the appearance of the target product peak. The boiling point of the distilled product under a specific vacuum should align with reported values.^{[1][7]}

Part 3: Applications in Advanced Synthesis & Drug Development

Diethyl Iodomethylphosphonate is not an end-product but a strategic intermediate. Its value lies in the dual reactivity of the iodomethyl and phosphonate groups.

Precursor for Horner-Wadsworth-Emmons (HWE)

Reagents

The primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[1][3] **Diethyl Iodomethylphosphonate** is a precursor to the ylide required for this transformation.

Workflow:

- **Arbuzov Reaction:** The phosphonate is first reacted with a suitable nucleophile (e.g., the enolate of an ester) to displace the iodide, forming a more complex phosphonate ester.
- **Deprotonation:** The resulting phosphonate, which now has an α -proton adjacent to both the phosphorus and another electron-withdrawing group, is treated with a non-nucleophilic base (e.g., NaH, KHMDS) to generate a stabilized phosphonate carbanion (the HWE reagent).
- **Olefination:** This carbanion then reacts with an aldehyde or ketone to produce an alkene, with the dialkylphosphate salt being an easily removed, water-soluble byproduct.

```
// Nodes Reagent [label="Diethyl Iodomethylphosphonate"]; Base [label="Strong  
Base\n(e.g., NaH)"]; Carbonyl [label="Aldehyde / Ketone\n(R2C=O)"]; Carbanion  
[label="Phosphonate Carbanion\n(HWE Reagent)", fillcolor="#FBBC05", style=filled,  
fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene  
[label="Alkene Product\n(E-isomer favored)", fillcolor="#34A853", style=filled,  
fontcolor="#FFFFFF"]; Byproduct [label="Phosphate Byproduct\n(Water Soluble)",  
fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
```

```
// Edges Reagent -> Carbanion [label="Deprotonation"]; Base -> Carbanion [style=dotted];  
Carbanion -> Oxaphosphetane [label="Nucleophilic Attack"]; Carbonyl -> Oxaphosphetane  
[style=dotted]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Byproduct  
[style=dotted]; } कैद Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.
```

Introduction of the Phosphonomethyl Moiety

The iodomethyl group is an excellent electrophile. The iodide is a superb leaving group, allowing for facile S_N2 displacement by a wide range of nucleophiles (e.g., amines, thiols,

alcohols, carbanions). This provides a direct method for introducing the diethyl phosphonomethyl group $[-CH_2P(O)(OEt)_2]$ into a target molecule.[8] This is particularly valuable in medicinal chemistry for synthesizing:

- Enzyme Inhibitors: As stable mimics of phosphate-containing transition states.
- Prodrugs: The phosphonate esters can be designed to be cleaved in vivo, releasing an active phosphonic acid.
- Bone-Targeting Agents: Bisphosphonates, synthesized from related precursors, are known to chelate calcium and target bone tissue.

Part 4: Analytical Characterization Protocol

Rigorous analytical control is essential to verify the purity of **Diethyl Iodomethylphosphonate** and to monitor its reactions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of synthesized **Diethyl Iodomethylphosphonate** using reverse-phase HPLC.

Methodology:

- Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[5]
- Mobile Phase: An isocratic mixture of acetonitrile and water is effective. A common starting point is 60:40 (Acetonitrile:Water). For mass spectrometry (MS) detection, a small amount of formic acid (0.1%) should be used instead of phosphoric acid.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.
- Sample Preparation: Dilute a small sample of the phosphonate in the mobile phase.

- Validation: A pure sample should yield a single major peak. The retention time can be used for identification in reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation.

- ^1H NMR (in CDCl_3):
 - $-\text{CH}_2\text{I}$: A doublet is expected around 3.0-3.5 ppm. The signal is split by the phosphorus atom with a coupling constant ($^2J_{\text{PH}}$) of approximately 8-12 Hz.
 - $-\text{OCH}_2\text{CH}_3$: A multiplet (quartet of doublets due to coupling with both the methyl protons and the phosphorus atom) is expected around 4.1-4.3 ppm.
 - $-\text{OCH}_2\text{CH}_3$: A triplet is expected around 1.3-1.4 ppm.
- ^{31}P NMR (in CDCl_3):
 - A single peak, typically a multiplet due to coupling with the adjacent methylene protons, is expected in the range of +15 to +20 ppm (relative to 85% H_3PO_4).
- ^{13}C NMR (in CDCl_3):
 - $-\text{CH}_2\text{I}$: A doublet with a large $^1J_{\text{PC}}$ coupling constant.
 - $-\text{OCH}_2\text{CH}_3$: A doublet with a smaller $^2J_{\text{PC}}$ coupling constant.
 - $-\text{OCH}_2\text{CH}_3$: A doublet with a smaller $^3J_{\text{PC}}$ coupling constant.

Part 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **Diethyl Iodomethylphosphonate** is an irritant and requires careful handling.

- Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical-resistant gloves (nitrile is adequate for incidental contact), a lab coat, and splash-proof safety goggles.
- [9]

- Handling: The compound is a skin and eye irritant.[3][4] Avoid inhalation of vapors, which may cause respiratory irritation. In case of contact, flush the affected area with copious amounts of water.
- Storage: The compound is light-sensitive and should be stored in an amber bottle.[4] To prevent degradation from moisture, store under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can promote decomposition or unwanted reactions.

Conclusion

Diethyl Iodomethylphosphonate is a high-value reagent whose utility is rooted in well-understood principles of physical organic chemistry. Its synthesis via the robust Michaelis-Arbuzov reaction and its application as a precursor for powerful transformations like the Horner-Wadsworth-Emmons olefination make it an indispensable tool. By understanding the causality behind its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this compound into synthetic strategies to build molecular complexity and advance the frontiers of chemical and pharmaceutical science.

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